N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide
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Overview
Description
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Mechanism of Action
Target of action
Pyrazole derivatives are known to have a wide range of biological activities and can bind with high affinity to multiple receptors . Oxazine derivatives also have various biological activities.
Mode of action
The mode of action would depend on the specific targets of the compound. Pyrazole and oxazine derivatives can interact with their targets in various ways, leading to different biological effects .
Biochemical pathways
The affected pathways would also depend on the specific targets of the compound. Pyrazole and oxazine derivatives can affect various biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
Many heterocyclic compounds like pyrazoles and oxazines are known to have good bioavailability .
Result of action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Pyrazole and oxazine derivatives can have various effects, such as antiviral, anti-inflammatory, anticancer, and many others .
Action environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the specific conditions inside the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and piperidine intermediates, followed by their coupling to form the final compound. Common reagents used in these reactions include pyrazole derivatives, piperidine derivatives, and various coupling agents such as EDCI or DCC. The reaction conditions often involve the use of solvents like dichloromethane or DMF, and the reactions are typically carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and HPLC are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the nitrogen atoms within the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide: Unique due to its specific ring structure and functional groups.
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Similar in having a pyrazole and piperidine ring but differs in the substitution pattern and additional functional groups.
1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea: Shares the pyrazole moiety but has a different overall structure and biological activity.
Properties
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-11-9-14(19-18-11)21-6-3-12(4-7-21)17-16(23)13-10-15-22(20-13)5-2-8-24-15/h9-10,12H,2-8H2,1H3,(H,17,23)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYALXUJSXGNWML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=NN4CCCOC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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